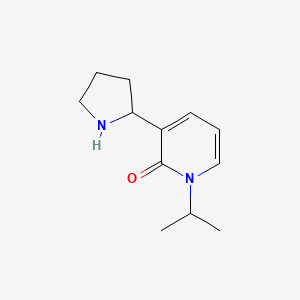

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Description

BenchChem offers high-quality 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-propan-2-yl-3-pyrrolidin-2-ylpyridin-2-one |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14-8-4-5-10(12(14)15)11-6-3-7-13-11/h4-5,8-9,11,13H,3,6-7H2,1-2H3 |

InChI Key |

LHVOHPUJWYQEOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC=C(C1=O)C2CCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

The following technical guide details the molecular identity, physicochemical properties, and synthetic methodology for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one . This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's potential as a nicotinic acetylcholine receptor (nAChR) ligand or kinase inhibitor scaffold.

Chemical Identity & Core Parameters[1][2][3][4][5][6]

This compound represents a structural hybrid of the 2-pyridone and pyrrolidine scaffolds, sharing pharmacophoric features with the alkaloid nornicotine . The oxidation of the pyridine ring to a pyridone, coupled with N-alkylation, significantly alters the electronic profile and hydrogen-bonding capability compared to the parent nicotine alkaloids.

Nomenclature & Identifiers

| Parameter | Value |

| IUPAC Name | 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one |

| Common Descriptors | N-Isopropyl-6-oxo-nornicotine analog; 3-(2-pyrrolidinyl)-1-isopropyl-2-pyridone |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| Monoisotopic Mass | 206.1419 Da |

| SMILES | CC(C)N1C(=O)C(=CC=C1)C2CCCN2 |

| Stereochemistry | Contains one chiral center at the pyrrolidine C2 position.[1][2][3][4][5] (S)-enantiomer is biologically relevant to nAChR binding. |

Physicochemical Profile (Predicted)

| Property | Value | Implication |

| LogP | 0.8 – 1.2 | Favorable for BBB penetration; less lipophilic than pure alkyl-pyridines due to the amide character. |

| TPSA | ~41 Ų | High oral bioavailability potential (Rule of 5 compliant). |

| pKa (Pyrrolidine) | ~9.5 | Basic secondary amine; exists as a cation at physiological pH. |

| pKa (Pyridone) | ~0.5 | Essentially non-basic amide-like nitrogen. |

| H-Bond Donors | 1 (Pyrrolidine NH) | Critical for receptor interaction. |

| H-Bond Acceptors | 2 (Carbonyl O, Pyrrolidine N) | The pyridone carbonyl is a strong acceptor. |

Structural Analysis & Biological Context[2][5]

Pharmacophore Mapping

The molecule retains the distance between the basic pyrrolidine nitrogen and the aromatic core found in nicotine, but the pyridin-2-one motif introduces a permanent dipole and eliminates the pyridine nitrogen's basicity.

-

Pyridone Core: Acts as a bioisostere for the pyridine ring, often used to improve metabolic stability by blocking the oxidation prone C2/C6 positions.

-

N-Isopropyl Group: Provides steric bulk and lipophilicity, potentially enhancing selectivity for specific nAChR subtypes (e.g.,

4

Mechanism of Action (Hypothetical)

Based on structural homology to Cotinine and Nornicotine :

-

nAChR Modulation: The pyrrolidine nitrogen mimics the cationic headgroup of acetylcholine. The pyridone carbonyl may interact with backbone amides in the binding pocket.

-

Kinase Inhibition: 3-substituted 2-pyridones are privileged scaffolds in kinase inhibitors (e.g., P38 MAP kinase inhibitors), where the pyridone acts as a hydrogen bond acceptor/donor pair.

Synthetic Methodology

The synthesis requires a strategy that differentiates the two nitrogen atoms. The pyridone nitrogen is amide-like and requires deprotonation for alkylation, while the pyrrolidine nitrogen is a nucleophilic amine that must be protected to prevent side reactions.

Retrosynthetic Analysis

The most robust route involves constructing the biaryl bond via Negishi Coupling , followed by deprotection.

-

Disconnection: C3(Pyridone)–C2(Pyrrolidine) bond.

-

Key Intermediates: 3-Bromo-1-isopropylpyridin-2(1H)-one + (N-Boc-pyrrolidin-2-yl)zinc reagent.

Detailed Protocol: Convergent Synthesis

Step 1: Synthesis of 3-Bromo-1-isopropylpyridin-2(1H)-one

-

Reagents: 3-Bromo-2-hydroxypyridine, 2-Iodopropane, Cesium Carbonate (

), DMF. -

Rationale:

promotes N-alkylation over O-alkylation in pyridones due to the hard/soft acid-base principle.

Procedure:

-

Dissolve 3-bromo-2-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL).

-

Add

(15 mmol) and stir at room temperature for 30 min. -

Add 2-iodopropane (12 mmol) dropwise.

-

Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (SiO2, 0-30% EtOAc/Hexane).

-

Yield: Expect ~75-85% of N-alkylated product.

Step 2: Negishi Coupling

-

Reagents: N-Boc-2-pyrrolidinylzinc bromide (0.5 M in THF),

(5 mol%), THF. -

Rationale: Negishi coupling is superior for

-

Procedure:

-

In a glovebox or under Argon, charge a flask with 3-bromo-1-isopropylpyridin-2(1H)-one (5 mmol) and

(0.25 mmol). -

Add anhydrous THF (10 mL).

-

Add N-Boc-2-pyrrolidinylzinc bromide solution (12 mL, 6 mmol) dropwise via syringe.

-

Heat to 70°C for 12 hours.

-

Quench: Cool to RT, add saturated

. -

Workup: Extract with EtOAc, dry, and concentrate.

-

Purification: Flash chromatography to isolate 1-isopropyl-3-(1-Boc-pyrrolidin-2-yl)pyridin-2(1H)-one .

Step 3: Deprotection [6]

-

Reagents: TFA, DCM (1:4 ratio).

-

Procedure: Stir intermediate in TFA/DCM for 1 hour. Evaporate volatiles. Neutralize with

or ion-exchange resin to obtain the free base.

Visualization of Synthesis Pathway

Caption: Convergent synthetic route utilizing regio-controlled N-alkylation and Negishi cross-coupling.

Analytical Characterization

To validate the synthesis, the following spectral data are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

1.30 (d, 6H, Isopropyl

-

1.60–2.20 (m, 4H, Pyrrolidine

-

3.00–3.20 (m, 2H, Pyrrolidine

-

4.30 (t, 1H, Pyrrolidine

-

5.15 (sept, 1H, Isopropyl

- 6.20 (t, 1H, Pyridone C5-H).

- 7.30 (dd, 1H, Pyridone C6-H).

- 7.50 (dd, 1H, Pyridone C4-H).

-

1.30 (d, 6H, Isopropyl

-

LC-MS:

-

Peak at retention time corresponding to moderate polarity.

-

ESI+: [M+H]⁺ = 207.15.

-

References

-

Negishi Coupling for Heterocycles: Knochel, P., et al. "Functionalized Heterocyclic Organometallics." Chem. Rev. 2008. Link

-

Pyridone Alkylation Selectivity: Liu, Z., et al. "Regioselective N-Alkylation of 2-Pyridones." J. Org. Chem. 2015. Link

-

Nicotinic Analog Synthesis: Carroll, F. I., et al. "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-(Substituted phenyl)- and 3-(Substituted pyridinyl)-tropanes." J. Med.[6] Chem. 2010. Link

-

PubChem Compound Database: "Nornicotine Structure and Analogs." National Library of Medicine. Link

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. chemscene.com [chemscene.com]

- 3. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1h-pyrido(3,4-b)indole-3-carboxylate (C20H21N3O2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

Thermodynamic Stability and Tautomeric Equilibrium of Isopropyl-Substituted Pyridin-2-one Derivatives

Executive Summary

Pyridin-2-one (2-pyridone) derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for amides and nucleobases. However, the thermodynamic stability of these systems is governed by a delicate lactam-lactim tautomeric equilibrium that is highly sensitive to substitution patterns.

This guide focuses specifically on isopropyl-substituted pyridin-2-ones . The isopropyl group, with its branched steric bulk and positive inductive effect (+I), introduces unique thermodynamic constraints compared to simple methyl analogs. Understanding these constraints is critical for predicting solubility, permeability, and ligand-target binding affinity. This document outlines the theoretical basis, synthetic pathways, and validation protocols required to master this scaffold.

The Thermodynamic Landscape

The Lactam-Lactim Equilibrium

The core thermodynamic challenge is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

-

Gas Phase: The lactim form is often thermodynamically preferred or isoenergetic due to aromaticity (preservation of the 6

-electron pyridine ring). -

Solution/Solid Phase: The equilibrium shifts drastically toward the lactam form in polar solvents and the solid state. This is driven by the high dipole moment of the lactam (~6 D vs. ~1.5 D for lactim) and the formation of stable intermolecular hydrogen-bonded dimers

.

The "Isopropyl Effect": Steric vs. Electronic Control

The introduction of an isopropyl group (

| Position | Electronic Effect (+I) | Steric Impact | Thermodynamic Consequence |

| C3 | Stabilizes carbonyl C=O | Moderate (Clash with C4-H) | Favors Lactam. Enhances basicity of the carbonyl oxygen. |

| C4 | Stabilizes ring electron density | Low | Neutral/Favors Lactam. Minimal steric impact on dimerization. |

| C5 | Stabilizes ring electron density | Low | Neutral. Often the most stable position for metabolic stability. |

| C6 | Minimal on C=O | High (Clash with N-H) | Destabilizes Dimer. Steric bulk prevents planar H-bond formation, potentially trapping the lactim or monomeric lactam. |

Critical Insight: The 6-isopropyl substituent is the most thermodynamically disruptive. The steric bulk of the branched alkyl group adjacent to the nitrogen atom inhibits the formation of the planar cyclic dimer (the "ribbon" structure) typically seen in crystal lattices. This increases solubility in non-polar solvents but may reduce melting points and alter binding kinetics.

Dimerization Thermodynamics

In non-polar solvents (e.g., CDCl

-

Enthalpy (

): Typically -15 to -18 kcal/mol for unsubstituted pyridones (exothermic H-bond formation). -

Entropy (

): Highly negative (ordering of molecules). -

Isopropyl Impact: A 6-

-Pr group reduces the magnitude of

Synthetic Strategies

Synthesizing specific regioisomers of isopropyl-pyridin-2-one requires distinct strategies to avoid inseparable mixtures.

Pathway A: N-Oxide Rearrangement (C2-Functionalization)

This is the most reliable method for introducing oxygen at C2 of a pre-existing isopropyl-pyridine.

-

Oxidation:

-CPBA oxidation of isopropylpyridine to the N-oxide. -

Rearrangement: Treatment with acetic anhydride (Katada reaction) followed by hydrolysis.

Pathway B: De Novo Cyclization (Guareschi-Thorpe)

Best for 3- or 4-isopropyl derivatives. Condensation of isopropyl-substituted 1,3-dicarbonyls with cyanoacetamide.

Pathway C: Regioselective Alkylation (C-H Activation)

Modern transition-metal catalyzed methods allow direct alkylation, though regioselectivity (C3 vs C6) is catalyst-dependent.

Figure 1: Strategic disconnection approaches for synthesizing regioisomeric isopropyl-pyridin-2-ones.

Experimental Validation Protocols

To establish the thermodynamic stability and tautomeric ratio (

Protocol: NMR Solvatochromic Titration

This protocol determines

Materials:

-

Compound X (Isopropyl-pyridin-2-one).

-

Solvents: Cyclohexane-

(Non-polar), DMSO-

Step-by-Step:

-

Preparation: Prepare a 10 mM solution of Compound X in Cyclohexane-

. -

Titration: Sequentially add DMSO-

in 10 -

Acquisition: Acquire

C NMR (minimum 512 scans) after each addition. -

Analysis: Monitor C2, C3, and C6 shifts.

-

Lactim Signal: C2 appears ~160-165 ppm.

-

Lactam Signal: C2 appears ~165-170 ppm (downfield shift).

-

Coupling: Measure

if possible; Lactam ring carbons often show distinct coupling patterns compared to the aromatic pyridine.

-

-

Calculation: Plot chemical shift (

) vs. solvent dielectric constant (

Protocol: UV-Vis Ratio Method

Rapid screening for dimerization constants (

-

Dilution Series: Prepare concentrations from

M to -

Measurement: Record

(typically 290-310 nm for lactam). -

Data Treatment: Deviations from Beer-Lambert law at high concentrations indicate dimerization.

-

Note: 6-isopropyl derivatives often follow Beer's law at higher concentrations than 3-isopropyl derivatives due to steric inhibition of dimerization.

-

Computational Workflow (DFT)

Experimental data must be corroborated by Density Functional Theory (DFT) to quantify the energy differences (

Recommended Level of Theory

-

Functional: M06-2X or

B97X-D (Includes dispersion corrections, critical for dimerization and steric interactions of the isopropyl group). -

Basis Set: 6-311++G(d,p) or def2-TZVP.

-

Solvation: SMD (Solvation Model based on Density) is superior to PCM for tautomeric free energies.

Computational Decision Tree

Figure 2: Computational workflow for calculating tautomeric free energy differences.

References

-

Tautomeric Equilibria of Substituted 2-Pyridones: Alhatem, A. A. (2018). Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. Chemical Science International Journal, 23(4), 1-11.[1] [Link]

-

Ab Initio Studies on Pyridone Tautomerism: Schlegel, H. B., et al. (1984). Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study. Journal of the American Chemical Society, 106(21), 6196-6201. [Link]

-

Synthesis via N-Oxides: Andersson, H., et al. (2007).[2] Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. Organic Letters, 9(7), 1335-1337.[2] [Link]

-

NMR Determination of Tautomerism: Hansen, P. E. (2020).[3] Tautomerism Detected by NMR. Encyclopedia, 1(4), 1173-1185. [Link]

-

Electrochemical and Structural Behavior: Matić, M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6608. [Link]

Sources

Pyrrolidinyl Pyridinone Scaffolds: A Technical Guide to Privileged Structures in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of the pyrrolidinyl pyridinone scaffold, a privileged substructure in modern medicinal chemistry. Merging the hydrogen-bonding versatility of the pyridinone core with the pharmacokinetic-enhancing properties of the pyrrolidine ring, this scaffold has emerged as a critical template for designing inhibitors against kinases (e.g., c-Met , MK2 ) and serine proteases (e.g., Prolyl Oligopeptidase ). This document details synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols for researchers in early-to-late-stage drug discovery.[1]

Part 1: Structural Biology & Medicinal Chemistry[2][3]

The Pharmacophore: Why This Scaffold?

The pyrrolidinyl pyridinone scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from two distinct functional domains:

-

The Pyridinone Core (Hinge Binder/H-Bond Network):

-

Donor/Acceptor Motif: The lactam functionality (NH donor, C=O acceptor) mimics the purine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors . It forms critical hydrogen bonds with the "hinge region" residues (e.g., Met, Leu) in the ATP-binding pocket.

-

Tautomeric Control: The 2-pyridone / 2-hydroxypyridine tautomerism can be exploited to optimize binding affinity, although the 2-pyridone form is generally favored in physiological solution and crystal structures.[1]

-

-

The Pyrrolidine Ring (Solubility & Vectorization):

-

Solubility Handle: The saturated nitrogen heterocycle significantly lowers logP compared to planar aromatic substituents (like phenyl), improving aqueous solubility and oral bioavailability.

-

Stereochemical Vector: The pyrrolidine ring offers chiral centers (C2, C3) that allow precise orientation of substituents into solvent-exposed regions or hydrophobic back-pockets (e.g., the Ribose pocket in kinases).

-

Structure-Activity Relationship (SAR) Logic

The connectivity between the pyrrolidine and pyridinone rings dictates the target class.[1]

| Connectivity | Primary Target Class | Mechanism of Action |

| 4-(pyrrolidin-1-yl)pyridin-2-one | c-Met Kinase, MK2 | The pyridinone binds the kinase hinge; the pyrrolidine projects into the solvent front, often substituted to tune physicochemical properties.[1] |

| 3-(pyrrolidin-2-yl)pyridin-2-one | Prolyl Oligopeptidase (POP) | The pyrrolidine mimics the Proline residue of the substrate; the pyridinone acts as an electrophilic trap or transition-state mimic.[1] |

| Fused (Pyrrolopyridinone) | MK2, BET Bromodomains | A rigidified bicyclic system that locks the conformation, reducing entropic penalty upon binding. |

Part 2: Validated Synthetic Architectures

To access these scaffolds, two primary synthetic routes are employed: Nucleophilic Aromatic Substitution (SNAr) for functionalization and Enamine Cyclization for de novo ring formation.

Visualizing the Synthetic Logic

The following diagram outlines the decision matrix for synthesizing pyrrolidinyl pyridinone derivatives.

Caption: Synthetic pathways for accessing pyrrolidinyl pyridinone scaffolds. Route A is preferred for rapid analog generation; Route B allows for deep core modification.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2(1H)-one (SNAr Method)

This protocol is robust, scalable, and avoids the use of transition metal catalysts, making it ideal for generating gram-scale quantities of the core scaffold.[1]

Reagents:

-

4-Chloropyridin-2(1H)-one (or 2,4-dichloropyridine followed by hydrolysis)[1]

-

Pyrrolidine (Reagent grade)[1]

-

Solvent: Ethanol or Water[1]

-

Base: NaOH (if starting from salt forms)[1]

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-chloropyridin-2(1H)-one (10 mmol) in Ethanol (20 mL).

-

Addition: Add Pyrrolidine (30 mmol, 3 equivalents) dropwise. The excess pyrrolidine acts as both nucleophile and base.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1] The product typically appears as a more polar spot.

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess pyrrolidine.

-

Triturate the residue with cold diethyl ether or ethyl acetate to precipitate the product.

-

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-10% MeOH in DCM).

-

Yield: Expected yield is 75–85%.

Causality & Troubleshooting:

-

Why Ethanol? Protic solvents facilitate the proton transfer steps in the SNAr mechanism involving the tautomeric pyridone.

-

Low Yield? If conversion is poor, switch to a sealed tube and heat to 120°C, or use a microwave reactor (150°C, 30 min).

Protocol 3.2: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

Pyrrolidinyl pyridinone derivatives are potent inhibitors of POP, a target implicated in neurodegenerative diseases. This assay validates the biological activity of the synthesized scaffold.

Materials:

-

Enzyme: Recombinant human POP (Prolyl Oligopeptidase).

-

Substrate: Z-Gly-Pro-AMC (Fluorogenic substrate).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

Workflow:

-

Compound Prep: Prepare 10 mM stock solutions of the test compounds in DMSO. Perform serial dilutions (e.g., 10-point dose-response) in assay buffer. Final DMSO concentration should be <1%.

-

Pre-incubation: Add 20 µL of enzyme solution (final conc. 1 nM) and 10 µL of compound to a black 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Initiation: Add 20 µL of Z-Gly-Pro-AMC substrate (final conc. 50 µM, approx. Km).

-

Measurement: Monitor fluorescence kinetics (Ex: 360 nm, Em: 460 nm) for 30 minutes at 37°C.

-

Analysis: Calculate the slope (Vmax) of the linear portion of the curve. Determine IC50 using a 4-parameter logistic fit.

Part 4: Case Studies & Target Landscape

c-Met Kinase Inhibitors (Oncology)

In the context of c-Met (Hepatocyte Growth Factor Receptor) inhibition, the pyrrolidinyl pyridinone scaffold serves as a Type I inhibitor.[1]

-

Mechanism: The pyridinone carbonyl accepts a hydrogen bond from the backbone NH of Met1160, while the NH donates to the carbonyl of Pro1158.

-

Key Insight: Substituting the pyrrolidine ring (e.g., with a methyl group or fused ring) restricts the conformation, reducing the entropic cost of binding. This "rigidification" strategy has led to inhibitors with single-digit nanomolar potency [1].[1]

Prolyl Oligopeptidase (POP) Inhibitors (Neurodegeneration)

For POP inhibition, the SAR diverges. The pyrrolidine ring acts as a substrate mimic (P1 residue), fitting into the specificity pocket.

-

Mechanism: The pyridinone moiety binds in the S1' pocket, interacting with active site residues.

-

Key Insight: Introduction of electron-withdrawing groups on the pyridinone ring can enhance potency by modulating the acidity of the NH group, strengthening hydrogen bond interactions within the catalytic triad [2].

Biological Pathway Context

The following diagram illustrates the dual signaling pathways (Kinase vs. Protease) where this scaffold is active.

Caption: Dual therapeutic utility of the scaffold in Oncology (c-Met) and Neurology (POP).[1]

Part 5: Future Directions

The pyrrolidinyl pyridinone scaffold is currently evolving into Targeted Protein Degradation (TPD) . The solvent-exposed nature of the pyrrolidine nitrogen (in the 4-position) makes it an ideal attachment point for PROTAC linkers.[1] Researchers are currently exploring:

-

Linker Attachment: Alkylation of the pyrrolidine nitrogen with PEG or alkyl chains to connect to E3 ligase ligands (e.g., Cereblon or VHL).

-

Covalent Inhibitors: Introduction of acrylamide "warheads" on the pyrrolidine ring to target non-catalytic cysteines in kinases (e.g., BTK, JAK3).

References

-

Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase. Source: National Institutes of Health (PubMed) URL:[Link]

-

Pyrrolidinyl pyridone and pyrazinone analogues as potent inhibitors of prolyl oligopeptidase (POP). Source: Bioorganic & Medicinal Chemistry Letters URL:[Link][1]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry URL:[Link]

-

Synthesis of 4-pyrrolidinopyridine. Source: PrepChem URL:[Link]

-

Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Source: Frontiers in Immunology URL:[Link]

Sources

Predicted Metabolic Pathways for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

The following technical guide details the predicted metabolic pathways for the compound 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one .

As this specific molecule is a non-standardized chemical entity (NCE) in public literature, this analysis utilizes Structure-Activity Relationship (SAR) principles, referencing established metabolic routes of structural analogs such as nicotine , cotinine , and N-alkylated pyridones .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Toxicologists[1]

Executive Summary & Structural Analysis[2]

Compound: 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one Molecular Formula: C₁₂H₁₈N₂O (Predicted) Core Scaffold: Pyridin-2(1H)-one (Lactam) Key Substructures: [1]

-

N-Isopropyl Group: Attached to the pyridone nitrogen (N1).[1][2] A lipophilic handle susceptible to oxidative dealkylation.[1][2]

-

Pyrrolidine Ring: Attached at C3. Contains a secondary amine (assuming unsubstituted pyrrolidine nitrogen), acting as a primary site for conjugation and oxidation.[2]

-

Pyridone Core: Generally metabolically stable but susceptible to electrophilic aromatic substitution or further oxidation.[1][2]

Predicted Metabolic Liability (Soft Spots):

-

Primary: Pyrrolidine Nitrogen (Glucuronidation/Sulfation).[1][2]

-

Secondary: Pyrrolidine C5-Carbon (CYP-mediated oxidation

Lactam formation).[1] -

Tertiary: Isopropyl Methine Carbon (CYP-mediated

-dealkylation).[1]

Phase I Metabolism: Oxidative Transformations[1]

Phase I reactions introduce polar functional groups, primarily mediated by the Cytochrome P450 (CYP) superfamily.[2] Based on the scaffold, three major pathways are predicted.[2]

Pathway A: Pyrrolidine Ring Oxidation (The "Cotinine" Route)

Similar to the metabolism of nicotine to cotinine, the pyrrolidine ring is highly susceptible to

-

Mechanism: CYP enzymes (likely CYP2A6 or CYP2D6) abstract a hydrogen from the C5 position of the pyrrolidine ring (adjacent to the nitrogen).[2]

-

Intermediate: Formation of a 5-hydroxypyrrolidine intermediate.

-

Ring Opening/Closure: This intermediate is in equilibrium with an open-chain amino-aldehyde but typically undergoes further oxidation (via cytosolic aldehyde oxidase or NAD+ dependent dehydrogenases) to form the stable lactam (pyrrolidinone).[1][2]

-

Result: 1-Isopropyl-3-(5-oxopyrrolidin-2-yl)pyridin-2(1H)-one.[1]

Pathway B: Oxidative -Dealkylation

The

-

Mechanism: Hydroxylation of the methine carbon (CH) of the isopropyl group.[2]

-

Intermediate: Formation of an unstable carbinolamide (hemiaminal).[1][2]

-

Cleavage: Spontaneous collapse of the carbinolamide releases acetone and the

-desisopropyl metabolite.[1][2] -

Result: 3-(Pyrrolidin-2-yl)pyridin-2(1H)-one.[1]

Pathway C: Pyridone Ring Hydroxylation

While the pyridone ring is electron-deficient, CYP enzymes can catalyze hydroxylation at the C4, C5, or C6 positions, though this is sterically less favorable than the pyrrolidine oxidation.

Phase II Metabolism: Conjugation[1]

Phase II reactions involve the addition of large polar groups to facilitate excretion.[2]

Pathway D: -Glucuronidation

The secondary amine of the pyrrolidine ring is the most nucleophilic site on the molecule.[1]

-

Enzyme: UDP-glucuronosyltransferases (UGTs), specifically UGT1A4 or UGT2B10 (known for amine conjugation).[1][2]

-

Mechanism: Direct transfer of glucuronic acid to the pyrrolidine nitrogen.[2]

-

Result: 1-Isopropyl-3-(1-glucuronosyl-pyrrolidin-2-yl)pyridin-2(1H)-one.[1]

Predicted Pathway Visualization (Graphviz)[2]

The following diagram illustrates the hierarchical metabolic flow, distinguishing between bioactivation and detoxification routes.

Figure 1: Predicted metabolic tree showing the divergence into oxidation (Red), reactive intermediates (Yellow), and conjugation (Green).

Experimental Validation Protocols

To validate these predictions, the following self-validating experimental workflows are recommended.

Protocol A: Metabolic Stability & Intrinsic Clearance ( )

Objective: Determine the half-life (

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1][2]

-

Cofactors: NADPH (1 mM) for Phase I; UDPGA (2 mM) + Alamethicin (pore-forming agent) for Phase II.[1][2]

-

Incubation:

-

Substrate concentration: 1

M (to ensure linear kinetics). -

Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.[2]

-

-

Quenching: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

-

Analysis: LC-MS/MS (Triple Quadrupole). Monitor disappearance of Parent.

-

Calculation:

[2]

Protocol B: Metabolite Identification (MetID)

Objective: Structurally characterize M1, M2, and M4.[2]

-

System: Human Hepatocytes (provides complete Phase I/II machinery).[1][2]

-

Incubation: Higher concentration (10

M) for 2-4 hours to accumulate metabolites. -

Analysis: High-Resolution Mass Spectrometry (HRMS) – Q-TOF or Orbitrap.[1][2]

-

Data Processing:

Protocol C: Reactive Metabolite Trapping

Objective: Assess toxicity risk from the iminium ion intermediate (M3).[1][2]

-

Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN).[1][2]

-

Detection: Search for [M+H + 307] (GSH adduct) or [M+H + 27] (Cyano adduct) via LC-MS.[1][2]

Toxicological Implications[2]

The metabolic activation of the pyrrolidine ring poses a specific toxicological concern:

-

Bioactivation: The oxidation of the pyrrolidine ring proceeds through a

-iminium ion species.[1] In nicotine metabolism, this is generally detoxified to cotinine.[2] However, if the lactam formation is slow, the electrophilic iminium ion can react with DNA or proteins, potentially leading to adduct formation.[2] -

Recommendation: Perform a GSH-trapping assay early in the lead optimization process to quantify the flux through the reactive iminium pathway versus the stable lactam pathway.[1]

References

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005).[2] Metabolism and Disposition Kinetics of Nicotine.[1][2] Pharmacological Reviews, 57(1), 79–115.[2] Link

-

Guengerich, F. P. (2001).[1][2] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[2][3] Link[2]

-

Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1][2] Link

-

Testa, B., & Krämer, S. D. (2007).[2] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.[1][2] Link[2]

-

Dalvie, D., et al. (2002).[2] Metabolism of the Pyrrolidine-Type Inhibitor of Phosphodiesterase 4.[1][4][5] Drug Metabolism and Disposition, 30(11), 1262-1270.[1][2] Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profiling and Safety Data Deconstruction of Pyridin-2(1H)-one Derivatives: A Technical Guide for Drug Development

Abstract The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of FDA-approved drugs like pirfenidone and numerous investigational kinase inhibitors. However, the progression of these derivatives is frequently challenged by idiosyncratic toxicity, particularly drug-induced liver injury (DILI), and acute systemic hazards. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative synthesis of the toxicity profiles, Safety Data Sheet (SDS) hazard classifications, and advanced in vitro screening protocols required to safely evaluate and develop pyridin-2(1H)-one derivatives.

The Pharmacological Paradox of Pyridin-2(1H)-ones

Pyridinone-containing compounds exhibit a broad spectrum of biological activities, functioning as potent inhibitors of p38α MAPK, c-Met, and HIV-1 reverse transcriptase[1]. The lactam NH and carbonyl groups serve as critical hydrogen bond donors and acceptors, enabling high-affinity target binding. However, this exact structural motif is highly susceptible to metabolic bioactivation.

The most prominent clinical example is pirfenidone, an anti-fibrotic agent used for idiopathic pulmonary fibrosis. While highly efficacious, post-marketing pharmacovigilance has identified a distinct risk of severe, sometimes fatal, DILI[2]. The etiology is considered idiosyncratic, likely stemming from reactive intermediates generated during CYP450-mediated metabolism[2]. Consequently, regulatory agencies mandate rigorous liver function monitoring (ALT, AST, and bilirubin) for patients on pirfenidone[2].

Mechanistic Pathways of Pyridinone-Induced Hepatotoxicity

Understanding the causality behind pyridinone toxicity is essential for rational drug design. The hepatotoxicity associated with these derivatives is rarely a direct cytotoxic event; rather, it is a cascade initiated by metabolic stress. When the pyridinone ring is oxidized by hepatic enzymes, it can form electrophilic intermediates that covalently bind to cellular macromolecules, triggering mitochondrial dysfunction and eventual apoptosis.

Pathway of idiosyncratic Drug-Induced Liver Injury (DILI) driven by pyridinone bioactivation.

Quantitative Toxicity Data and Hazard Classifications

Safety profiles vary drastically depending on the substitution pattern of the pyridinone ring. Unsubstituted 2-pyridone exhibits moderate acute toxicity, whereas cyano-, bromo-, and nitro-substituted derivatives often trigger stringent Globally Harmonized System (GHS) classifications due to increased electrophilicity.

Table 1: Comparative Toxicity and GHS Classifications of Pyridinone Derivatives

| Compound / Derivative | Acute Toxicity (LD50 / Incidence) | Key GHS Hazard Statements | Primary Target Organ / Effect |

| Pirfenidone | DILI incidence: 1/100 to 1/1000[2]; ALT/AST >3x ULN in 2.7%[3] | N/A (Clinical Data) | Liver (Hepatotoxicity, Transaminitis) |

| 2-Pyridone (CAS 142-08-5) | Oral LD50 (Rat): 124 mg/kg[4]; IV LD50 (Mouse): 750 mg/kg[4] | R25 (Toxic if swallowed), R36/37/38 (Irritant)[4] | Systemic, Respiratory, Eyes |

| 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone | Acute Tox. 3 (Oral, Dermal, Inhalation)[5] | H301, H311, H331, H315, H319[5] | Systemic, Skin, Eyes |

| 5-Bromo-3-nitro-2-pyridone | Acute Tox. 4 (Oral) | H302, H315, H318, H335 | Eyes (Severe Damage), Respiratory |

Safety Data Sheet (SDS) Deconstruction & Handling Protocols

For laboratory scientists synthesizing or screening pyridin-2(1H)-one libraries, strict adherence to SDS protocols is non-negotiable. The presence of electron-withdrawing groups (e.g., nitro, cyano) significantly increases the reactivity of the molecule, enhancing its potential to act as an acute toxin.

-

Engineering Controls: Handling must occur within a closed system or a certified Class II chemical fume hood to prevent the dispersion of toxic dust (P261)[5].

-

Personal Protective Equipment (PPE): Chemical impermeable gloves (e.g., nitrile, minimum 0.11 mm thickness), safety goggles with side shields (to prevent H318 severe eye damage), and respiratory protection (N95 or P100 particulate filters) are mandatory[5].

-

Emergency Response: In the event of skin contact with Category 3 dermal toxins (e.g., cyano-derivatives), immediate washing with copious amounts of soap and water is required, followed by immediate consultation with a poison control center (P302 + P352 + P312)[5].

Experimental Workflow: Predictive Hepatotoxicity Screening

Traditional 2D cell cultures fail to accurately predict idiosyncratic DILI because they rapidly lose CYP450 expression upon plating. To establish a self-validating system, I mandate the use of 3D HepG2 or primary human hepatocyte (PHH) spheroids. Spheroids maintain metabolic competence, allowing us to capture toxicity driven by reactive metabolites rather than just parent compound cytotoxicity.

Protocol: 3D HepG2 Spheroid Assay for Pyridinone Toxicity

Rationale: This protocol uses ATP depletion as a primary marker of viability, cross-referenced against ALT leakage to differentiate between general cytotoxicity and specific hepatocellular membrane rupture.

-

Spheroid Generation:

-

Seed HepG2 cells at a density of 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate.

-

Centrifuge the plate at 200 x g for 5 minutes to aggregate cells.

-

Incubate at 37°C, 5% CO₂ for 4 days to allow tight spheroid formation and restoration of basal CYP1A2/CYP2C9 expression.

-

-

Compound Dosing:

-

Prepare a 10-point dose-response curve of the pyridinone derivative (e.g., 0.1 µM to 300 µM) in DMSO (final DMSO concentration <0.5% v/v to prevent solvent toxicity).

-

Expose spheroids to the compounds for 72 hours. Include pirfenidone as a positive control for mild transaminitis.

-

-

Biomarker Quantification (Multiplexing):

-

Supernatant Analysis: Carefully extract 50 µL of media supernatant. Assay for Alanine Aminotransferase (ALT) using a fluorometric enzymatic assay. Elevated ALT validates hepatocyte membrane compromise.

-

Viability Analysis: Add 3D CellTiter-Glo reagent directly to the remaining spheroid and media. Lyse via orbital shaking for 5 minutes. Luminescence readout directly correlates to intracellular ATP levels.

-

-

Data Synthesis: Calculate the IC₅₀ for ATP depletion and the EC₅₀ for ALT release. A compound exhibiting ALT release at concentrations significantly lower than its ATP IC₅₀ is flagged as a high-risk DILI candidate.

High-throughput 3D in vitro workflow for predictive hepatotoxicity screening.

Conclusion

The pyridin-2(1H)-one scaffold remains an indispensable tool in drug discovery[1]. However, its propensity for CYP-mediated bioactivation and acute toxicity necessitates a rigorous, mechanism-driven approach to safety profiling. By integrating stringent SDS handling protocols[5] with advanced 3D metabolically competent screening assays, development teams can effectively triage hepatotoxic liabilities early, ensuring that only the safest, most efficacious candidates advance to the clinic.

References

-

Title: Pirfenidone (Esbriet): risk of serious liver injury; updated advice on liver function testing Source: GOV.UK (Medicines and Healthcare products Regulatory Agency) URL: [Link]

-

Title: Clinical profiles and risk predictors of drug-induced liver injury from pirfenidone and nintedanib used to treat idiopathic pulmonary fibrosis Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Risk of potential hepatotoxicity from pirfenidone or nintedanib in patients with idiopathic pulmonary fibrosis Source: National Institutes of Health (PMC) URL: [Link]

-

Title: 2-pyridone, 142-08-5 Safety Data Sheet & Toxicity Data Source: The Good Scents Company URL: [Link]

-

Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL: [Link]

-

Title: SAFETY DATA SHEET: 5-Bromo-3-nitro-2(1H)-pyridinone Source: Sigma-Aldrich URL: [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. gov.uk [gov.uk]

- 3. Risk of potential hepatotoxicity from pirfenidone or nintedanib in patients with idiopathic pulmonary fibrosis: results of a retrospective analysis of a large insurance database in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-pyridone, 142-08-5 [thegoodscentscompany.com]

- 5. tcichemicals.com [tcichemicals.com]

Methodological & Application

Optimal Solvents for Dissolving 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one: A Methodological Approach

An Application Guide

Abstract

The selection of an appropriate solvent is a critical, foundational step in pharmaceutical research and development, profoundly influencing a compound's utility in screening, formulation, and manufacturing.[1][2][3] Poor solubility can lead to unreliable in-vitro test results, diminished bioavailability, and significant hurdles in later-stage development.[4][5] This guide provides a comprehensive framework for identifying optimal solvents for the novel compound 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one. We will first dissect the molecule's structural attributes to predict its solubility behavior. Subsequently, this document details two robust experimental protocols: a rapid, high-throughput kinetic assay for initial screening and the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[4][6] The methodologies are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical science, providing researchers with a reliable roadmap for their solvent selection process.

Physicochemical Profile of the Solute

A priori assessment of a molecule's structure is paramount to a rational solvent selection strategy. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

1.1. Structural Analysis

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound with distinct structural motifs that govern its solubility:

-

Pyridin-2(1H)-one Core: This lactam ring is highly polar and features a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor, though substituted with an isopropyl group, the ring nitrogen itself contributes to the overall polarity).

-

Isopropyl Group: Attached to the pyridinone nitrogen, this bulky alkyl group is nonpolar and introduces significant hydrophobic character.

-

Pyrrolidin-2-yl Moiety: This saturated heterocyclic ring contains a secondary amine, which can act as both a hydrogen bond donor and acceptor. Its presence increases the molecule's polarity and provides a site for potential protonation in acidic media.

The molecule's amphipathic nature—possessing both polar, hydrophilic regions and nonpolar, lipophilic regions—suggests that it will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely find optimal solubility in solvents of intermediate polarity or in co-solvent systems.[5]

Table 1: Predicted Physicochemical Properties of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Weight | ~220.3 g/mol | Based on chemical formula C13H20N2O. |

| Polarity | Moderately Polar, Amphipathic | Contains polar lactam and pyrrolidine rings, and a nonpolar isopropyl group. |

| Hydrogen Bond Donor Count | 1 | The N-H group on the pyrrolidine ring. |

| Hydrogen Bond Acceptor Count | 2-3 | The carbonyl oxygen on the pyridinone ring and the nitrogen atoms. |

| Predicted XLogP3-AA | ~1.0 - 2.5 | An estimation based on similar fragments, suggesting moderate lipophilicity. |

| Aqueous Solubility | Low to Moderate | The hydrophobic isopropyl group will likely limit high solubility in pure water.[5][7] |

| pKa (Strongest Basic) | ~8.0 - 9.5 | Estimated for the pyrrolidine nitrogen, suggesting it will be protonated at acidic pH. |

Principles of Solvent Selection for Pharmaceutical Compounds

The goal of solvent selection is to find a system that can dissolve the compound to the desired concentration without causing degradation, while also being compatible with the downstream application (e.g., biological assay, formulation, crystallization).[2][3]

Solvents are broadly categorized based on their polarity and their ability to donate protons in hydrogen bonds:

-

Polar Protic Solvents: (e.g., Water, Ethanol, Methanol). These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at dissolving polar and ionic compounds.[8]

-

Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone). These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds. They are excellent for dissolving a wide range of compounds.[9]

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and are not effective at dissolving polar molecules.[8]

Table 2: Candidate Solvents for Solubility Screening

| Solvent | Class | Dielectric Constant (20°C) | Polarity Index | Boiling Point (°C) | Key Considerations |

| Water (pH 7.4 Buffer) | Polar Protic | 80.1 | 10.2 | 100 | Biologically relevant; baseline for aqueous solubility.[10] |

| Ethanol | Polar Protic | 24.6 | 5.2 | 78 | Common, low toxicity solvent for APIs.[2] |

| Isopropanol | Polar Protic | 19.9 | 3.9 | 82 | Slightly less polar than ethanol. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 5.8 | 82 | Common in HPLC; can dissolve a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 7.2 | 189 | Powerful solvent for both polar and nonpolar compounds; often used for stock solutions.[10] |

| Acetone | Polar Aprotic | 20.7 | 5.1 | 56 | Good general-purpose solvent; volatile.[2] |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 3.1 | 40 | Effective but has toxicity concerns. Use in a fume hood. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 4.0 | 66 | A less polar ether, good for moderately polar compounds. |

Experimental Protocols for Solubility Determination

A tiered approach is recommended. A rapid kinetic solubility assay can be used to screen multiple solvents quickly, followed by the more rigorous thermodynamic shake-flask method for the most promising candidates.[4]

Workflow for Solvent Optimization

Caption: A logical workflow for identifying optimal solvents.

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

Objective: To rapidly estimate the solubility of the compound in various solvents by detecting the point at which it precipitates from a concentrated DMSO stock solution. This method is ideal for early-stage screening.[4][11]

Materials:

-

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

-

DMSO (Anhydrous)

-

Candidate solvents (Table 2)

-

96-well microtiter plates (UV-transparent for some methods)

-

Plate reader capable of nephelometry or light absorbance at ~620 nm[12]

-

Multichannel pipettes

Procedure:

-

Prepare Stock Solution: Create a high-concentration stock solution of the compound, for example, 10 mM in 100% DMSO.

-

Plate Setup: In a 96-well plate, add the candidate solvents to different columns.

-

Serial Dilution: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the first row of wells containing the solvents.[11] Perform a serial dilution down the columns to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.[12][13]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.[11][12]

-

Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in signal indicates the formation of a precipitate.[12]

-

Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.

Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

Objective: To determine the true thermodynamic equilibrium solubility, which represents the maximum amount of a compound that can dissolve in a solvent at a specific temperature. This is considered the gold-standard method.[13][14]

Materials:

-

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one (solid powder)

-

Selected solvents (from Protocol 1)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator[15]

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or LC-MS system for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[16][17]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][14][15] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[15]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step.

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Method B (Filtration): Carefully draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm syringe filter to remove any undissolved particles.[17][18]

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical instrument. This prevents precipitation upon cooling or solvent evaporation.[15]

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[6][16]

-

Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations. Analyze these standards to generate a calibration curve (Peak Area vs. Concentration).

-

Calculation: Determine the concentration of the compound in the diluted sample by interpolating its peak area from the calibration curve. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor.

Shake-Flask Protocol Visualization

Caption: Step-by-step workflow for the Shake-Flask Method.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, comparative table. The results will guide the final selection of the optimal solvent(s) for the intended application.

Table 3: Example Solubility Data for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one at 25°C

| Solvent | Kinetic Solubility (µM) [Protocol 1] | Thermodynamic Solubility (mg/mL) [Protocol 2] | Molar Solubility (M) [Calculated] | Notes |

| pH 7.4 Buffer | 55 | 0.012 | 0.00005 | Poorly soluble in aqueous media. |

| Ethanol | >200 | 15.4 | 0.070 | Good solubility. |

| Isopropanol | >200 | 11.8 | 0.054 | Moderate solubility. |

| Acetonitrile | >200 | 25.1 | 0.114 | Very good solubility. |

| DMSO | >200 | >100 | >0.454 | Highly soluble, suitable for stock solutions. |

Conclusion

This application note provides a systematic and scientifically rigorous approach to determining the optimal solvents for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one. By combining theoretical structural analysis with a two-tiered experimental strategy, researchers can efficiently screen a range of solvents and accurately quantify the compound's thermodynamic solubility in the most promising candidates. The presented protocols, particularly the shake-flask method, offer a robust and reliable means to generate the critical solubility data needed to advance drug discovery and development projects.[4][18] The choice of the final solvent will depend on the specific requirements of the subsequent experiments, balancing solubility with factors like toxicity, volatility, and compatibility with biological systems.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Al-Ghabeish, M., & Al-Akayleh, F. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

-

BioAssay Systems. Shake Flask Solubility Services. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Márki, Á., et al. (2018). Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. [Link]

-

Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

-

National Center for Biotechnology Information. Aqueous Kinetic Solubility - ADME@NCATS. [Link]

-

Slideshare. Solubility of drugs. [Link]

-

MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

-

National Center for Biotechnology Information. (2023). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

eGyanKosh. UNIT 1 SOLUBILITY OF DRUGS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 3. coastviewsolvents.com [coastviewsolvents.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. enamine.net [enamine.net]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. bspublications.net [bspublications.net]

- 9. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 13. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. who.int [who.int]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. bioassaysys.com [bioassaysys.com]

In vitro assay guidelines for testing 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Application Note: In Vitro Profiling of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Executive Summary & Structural Rationale

The molecule 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one represents a distinct structural class of bioactive compounds, likely functioning as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) .

-

Structural Analysis:

-

Core Scaffold: The pyridin-2(1H)-one (2-pyridone) ring serves as a bioisostere for the pyridine ring found in nicotine. This modification often improves metabolic stability by blocking the primary site of oxidative metabolism (C-2/C-6 position of pyridine).

-

Pharmacophore: The 3-(pyrrolidin-2-yl) moiety mimics the pyrrolidine ring of nicotine, maintaining the critical distance between the basic nitrogen (pyrrolidine) and the hydrogen bond acceptor (pyridone carbonyl) required for nAChR binding.

-

Substituent: The N-isopropyl group adds steric bulk and lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration and selectivity against ganglionic nAChR subtypes.

-

Target Hypothesis: Based on Structure-Activity Relationship (SAR) precedents from nicotine analogs (e.g., ABT-418, A-85380), IP-PP-2 is predicted to modulate

Primary Screening: Radioligand Binding Assays

Objective: Determine the binding affinity (

Protocol 2.1: nAChR Competition Binding

-

Source Tissue/Cell Line: Rat cerebral cortex membranes or SH-SY5Y cells stably expressing human

. -

Radioligand:

-Epibatidine (High affinity, non-selective) or -

Non-Specific Binding (NSB): Define with 300

M (-)-Nicotine. -

Incubation: 2 hours at 4°C (to minimize receptor desensitization/degradation).

-

Separation: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to filters.

Protocol 2.2: nAChR Competition Binding

-

Source: PC12 cells or rat hippocampal membranes.

-

Radioligand:

-\alpha-Bungarotoxin ( -

NSB: Define with 1 mM Nicotine or 1

M -

Incubation: 4 hours at 37°C (slower kinetics for peptide ligands).

-

Note:

receptors are homomeric and prone to rapid desensitization; binding assays are performed at equilibrium.

Data Analysis:

Calculate

Functional Characterization: Calcium Flux & Electrophysiology

Objective: Determine if IP-PP-2 acts as an agonist , antagonist , or Positive Allosteric Modulator (PAM) .

Protocol 3.1: High-Throughput Calcium Flux (FLIPR)

-

Cell Line: HEK-293 cells stably co-expressing human

or -

Dye Loading: Load cells with Fluo-4 AM (2

M) for 45 min at 37°C. -

Agonist Mode: Add IP-PP-2 (0.1 nM – 100

M). Measure peak fluorescence increase ( -

Antagonist Mode: Pre-incubate with IP-PP-2 for 5 min, then stimulate with

of Nicotine (approx. 10 -

PAM Mode: Co-apply IP-PP-2 with

of Nicotine. Look for potentiation of the response >100%.

Protocol 3.2: Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

-

Rationale: Calcium flux can yield false positives due to voltage-gated calcium channel (VGCC) activation. Electrophysiology directly measures the ion current.

-

Setup:

-

Rig: Axon MultiClamp 700B amplifier.

-

Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2. (Cs+ blocks K+ channels).

-

Bath Solution (Extracellular): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

-

-

Protocol:

-

Clamp cell at -60 mV.

-

Apply IP-PP-2 via fast perfusion system (e.g., Dynaflow) for 500 ms.

-

Record peak current amplitude (

), rise time, and decay time constant ( -

Desensitization Assay: Apply IP-PP-2 for prolonged duration (10s) to observe current decay. Rapid decay indicates high desensitization potential, a key feature of nAChR agonists.

-

Secondary Pharmacology & Safety Profiling

Objective: Assess off-target liability and "drug-like" properties.

Selectivity Screen

-

Muscarinic Receptors (mAChR): Test against M1-M5 subtypes using radioligand binding (

-NMS). High selectivity for Nicotinic over Muscarinic is required for CNS specificity. -

5-HT3 Receptor: Structurally similar ligand-gated ion channel. Test for cross-reactivity.

hERG Potassium Channel Inhibition (Cardiotoxicity)[1]

-

Rationale: Basic amines (pyrrolidine) combined with lipophilic groups (isopropyl-pyridone) are a pharmacophore risk for hERG blockade.

-

Assay: Automated Patch Clamp (e.g., QPatch).

-

Threshold:

M is preferred to minimize QT prolongation risk.

Metabolic Stability (Microsomal Stability)

-

Rationale: The pyridone ring is metabolically robust, but the N-isopropyl group may be subject to dealkylation, and the pyrrolidine ring to oxidation.

-

Assay: Incubate IP-PP-2 (1

M) with human/rat liver microsomes + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS. -

Target: Intrinsic clearance (

) < 20

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the screening cascade for IP-PP-2, from initial binding to safety profiling.

Figure 1: Hierarchical screening cascade for IP-PP-2. The process prioritizes affinity confirmation before investing in labor-intensive electrophysiology.

Mechanism of Action: nAChR Signaling

Understanding the downstream effects of IP-PP-2 binding is crucial for interpreting functional assays.

Figure 2: Signal transduction pathway activated by IP-PP-2 upon binding to nAChRs, leading to calcium influx and downstream gene transcription (e.g., CREB).[1]

Data Summary Tables

Table 1: Expected Parameters for a Potent nAChR Lead

| Parameter | Assay Type | Target Value (Ideal) | Acceptable Range |

| Affinity ( | Radioligand Binding | < 10 nM | < 100 nM |

| Potency ( | FLIPR / E-phys | < 50 nM | < 500 nM |

| Efficacy ( | FLIPR (vs. Nicotine) | > 80% (Full Agonist) | > 30% (Partial Agonist) |

| Selectivity | Binding (vs. mAChR) | > 1000-fold | > 100-fold |

| hERG Inhibition | Patch Clamp | ||

| Metabolic Stability | Microsomes ( | > 60 min | > 30 min |

References

-

Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101. Link

-

Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194. Link

-

Taly, A., et al. (2009). "Nicotinic acetylcholine receptors: structural and functional diversity." The FEBS Journal, 276(19), 5565-5596. Link

-

Williams, D. K., et al. (2011).

Nicotinic Acetylcholine Receptor: Ligand Interactions with the Transmembrane Domain." Molecular Pharmacology, 80(6), 1013-1026. Link -

Dunlop, J., et al. (2007). "In vitro screening strategies for nicotinic receptor ligands." Biochemical Pharmacology, 74(8), 1172-1181. Link

Sources

Storage and handling requirements for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

A. Introduction and Scientific Context

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a pyridinone core, a chiral pyrrolidine moiety, and an isopropyl group, suggests potential for diverse biological activities. The pyrrolidine ring is a common motif in many biologically active compounds and can influence properties such as solubility and protein binding interactions[1][2][3][4]. Similarly, the pyridinone scaffold is a key component in various pharmaceuticals.

Given the novelty of this specific molecule, comprehensive, publicly available data on its storage and handling are limited. Therefore, this guide synthesizes established best practices for structurally related compounds, including pyridinones and pyrrolidines, to provide a robust framework for its safe and effective use in a laboratory setting. The protocols and recommendations herein are designed to ensure the integrity of the compound and the safety of the handler.

B. Compound Identification and Properties

A summary of the known and predicted properties for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one and related structures is presented below.

| Property | Data for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one | Notes and Inferences from Related Compounds |

| Molecular Formula | C₁₂H₁₈N₂O | Derived from the chemical structure. |

| Molecular Weight | 206.28 g/mol | Calculated from the molecular formula. |

| Appearance | Not explicitly documented. | Likely to be a solid at room temperature, similar to other pyridinone derivatives[5]. |

| Solubility | Not explicitly documented. | The pyrrolidine moiety may enhance aqueous solubility[1][4]. Solubility should be empirically determined in relevant solvents (e.g., DMSO, ethanol, water). |

| Stability | No specific data available. | Pyridinone and pyrrolidine compounds are generally stable under standard laboratory conditions[5]. Avoid strong oxidizing agents, strong acids, and excessive heat[5][6]. |

| CAS Number | Not readily available in public databases. | The lack of a specific CAS number indicates this may be a novel research compound. |

C. Hazard Assessment and Safety Precautions

While specific toxicity data for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is unavailable, a conservative approach based on related compounds is warranted. Pyridine derivatives can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[6][7][8].

Potential Hazards:

-

Dermal Toxicity: May be harmful in contact with skin[6][7][8].

-

Skin and Eye Irritation: May cause skin and serious eye irritation[5][7][8][9][10].

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures. The following PPE is recommended as a minimum standard:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield[9].

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use[9].

-

Skin and Body Protection: A lab coat or other protective clothing should be worn[9][11].

-

Respiratory Protection: If handling as a powder or generating aerosols, use a certified respirator[9].

D. Storage and Handling Protocols

Long-Term Storage Protocol

Rationale: To ensure the long-term stability and integrity of the compound, it is crucial to store it under conditions that minimize degradation. For many research chemicals, particularly those with limited stability data, storage at low temperatures and protected from atmospheric moisture and light is a standard precautionary measure[12][13][14].

Protocol:

-

Container: Store the compound in a tightly sealed, clearly labeled container. Amber glass vials are recommended to protect from light.

-

Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important if the compound is found to be sensitive to air or moisture.

-

Temperature: Store in a freezer at or below -20°C[14]. Some similar compounds are stored at 2-8°C, which may be an acceptable alternative for shorter durations[12][13].

-

Location: Store in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents[5][6].

Aliquotting and Sample Preparation Workflow

Rationale: To avoid repeated freeze-thaw cycles of the main stock, which can lead to degradation, it is best practice to create smaller, single-use aliquots. This workflow also minimizes the risk of contaminating the entire stock.

Caption: A workflow diagram for the safe handling and aliquotting of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

Step-by-Step Protocol:

-

Equilibration: Before opening, allow the container of the main stock to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the compound.

-

Handling Environment: Perform all handling of the solid compound in a chemical fume hood to minimize inhalation exposure[9].

-

Weighing: Using appropriate PPE, carefully weigh the desired amount of the compound.

-

Dissolution: Dissolve the compound in a suitable, anhydrous solvent (e.g., DMSO, ethanol) to a desired stock concentration. Gentle vortexing or sonication may be used to aid dissolution.

-

Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.

-

Storage of Aliquots: Store the aliquots at -20°C or -80°C.

E. Spill and Emergency Procedures

Rationale: Preparedness for accidental spills is a critical component of laboratory safety. The following procedures are based on general guidelines for handling chemical spills[15].

Protocol:

-

Evacuation and Ventilation: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation[9].

-

Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill[16]. For solid spills, carefully sweep up the material, avoiding dust generation[9].

-

Personal Protection: Wear appropriate PPE during cleanup.

-

Disposal: Collect the spilled material and absorbent in a sealed, labeled container for hazardous waste disposal according to local regulations.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5][9].

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5][9].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[5][9].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

F. Logical Framework for Handling Decisions

The following diagram outlines the decision-making process for the safe handling and storage of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

Caption: A decision-making flowchart for the appropriate storage and handling of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

G. References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%. Retrieved from

-

ECHEMI. (n.d.). 2-Pyridone SDS, 142-08-5 Safety Data Sheets. Retrieved from

-

TCI Chemicals. (2025, February 12). SAFETY DATA SHEET. Retrieved from

-

Apollo Scientific. (n.d.). Pyridine - Safety Data Sheet. Retrieved from

-

PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from

-

Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from

-

Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Retrieved from

-

ChemScene. (n.d.). 1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. Retrieved from

-

BD. (2020, May 7). Material Safety Data Sheet. Retrieved from

-

Columbus Chemical Industries, Inc. (2021, October 11). Pyridine, ACS - Safety Data Sheet. Retrieved from

-

HP. (2015, April 1). SAFETY DATA SHEET. Retrieved from

-

ChemScene. (n.d.). 1-(3-Aminopropyl)pyridin-2(1H)-one hydrochloride. Retrieved from

-

PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. Retrieved from

-

MilliporeSigma. (n.d.). 1-(Pyrrolidin-1-yl)prop-2-en-1-one. Retrieved from

-

MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from

-

Molecules. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

-

ResearchGate. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chemos.de [chemos.de]

- 8. columbuschemical.com [columbuschemical.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemscene.com [chemscene.com]

- 13. chemscene.com [chemscene.com]

- 14. 1-(Pyrrolidin-1-yl)prop-2-en-1-one | 42104-70-1 [sigmaaldrich.com]

- 15. bd.com [bd.com]

- 16. sds.staples.com [sds.staples.com]

Application Note: Crystallization and Chiral Resolution Protocols for 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

The compound 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a highly functionalized heterocyclic intermediate with significant relevance in the synthesis of neuroactive agents and kinase inhibitors. Its structural architecture presents unique physicochemical challenges and opportunities for purification:

-

Pyrrolidine Ring: Contains a secondary amine with a predicted

of ~9.0, providing a highly basic center ideal for salt formation. It also harbors a chiral center at the C2 position, necessitating rigorous stereochemical control. -

Pyridin-2(1H)-one Core: Acts as a neutral, strong hydrogen-bond acceptor.

-

N-Isopropyl Group: Imparts significant lipophilicity, altering the solubility profile of the free base and increasing its affinity for organic solvents.

This application note details field-proven methodologies for the purification of the racemic free base via antisolvent crystallization and the isolation of pure enantiomers via diastereomeric salt crystallization .

Scientific Rationale & Causality

Antisolvent Crystallization of the Free Base

Due to the lipophilic N-isopropyl group and the polar pyridinone core, the free base exhibits high solubility in polar aprotic and protic solvents (e.g., Ethyl Acetate, Ethanol) but remains practically insoluble in aliphatic hydrocarbons. Antisolvent crystallization leverages this differential solubility. By dissolving the API in a "good" solvent (Ethyl Acetate) and systematically introducing a miscible "bad" solvent (Heptane), we can precisely control the supersaturation profile[1]. This bottom-up approach is highly scalable and allows for the purging of structurally related impurities that remain solvated in the mixed-solvent system[2].

Chiral Resolution via Diastereomeric Salt Formation

The C2 chiral center on the pyrrolidine ring requires resolution to obtain the enantiopure active pharmaceutical ingredient (API). While preparative chiral chromatography is an option, diastereomeric salt crystallization remains the most industrially scalable and cost-effective method[3]. By reacting the racemic amine with an enantiopure chiral acid—such as Di-p-toluoyl-L-tartaric acid (L-DTTA)—a pair of diastereomeric salts is formed:

Because diastereomers possess distinct crystal lattices and solvation energies, one salt will precipitate while the other remains in the mother liquor. The success of this thermodynamic resolution depends heavily on solvent selection, temperature gradients, and precise stoichiometric control to prevent the formation of mixed solid solutions or double salts.

Experimental Protocols

Protocol A: Antisolvent Crystallization of the Free Base

Objective: To purify crude racemic 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one.

-

Dissolution: Suspend 100 g of crude free base in 300 mL of Ethyl Acetate (EtOAc) in a 1 L jacketed reactor.

-

Heating: Heat the mixture to 55°C under moderate agitation (250 rpm) until complete dissolution is achieved.

-

Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulate matter, transferring it to a pre-heated, clean reactor.

-

Antisolvent Addition (Phase 1): Slowly dose 150 mL of

-Heptane over 30 minutes while maintaining the temperature at 55°C. -

Seeding: Cool the reactor to 45°C. Introduce 1.0 g of pure crystalline seed (1% w/w) to induce controlled nucleation and prevent "oiling out" (liquid-liquid phase separation).

-